molecular formula C7H7ClF2N2 B1420986 2,6-Difluoro-benzamidine hydrochloride CAS No. 304867-43-4

2,6-Difluoro-benzamidine hydrochloride

Cat. No. B1420986
CAS RN: 304867-43-4
M. Wt: 192.59 g/mol
InChI Key: VXPYBFCNRRWUHE-UHFFFAOYSA-N
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Description

2,6-Difluoro-benzamidine, also known as 2,6-difluorobenzenecarboximidamide, is a chemical compound with the CAS number 762229-49-2 . It has a molecular weight of 156.13 and appears as a brownish-yellow solid .


Molecular Structure Analysis

The molecular formula of 2,6-Difluoro-benzamidine hydrochloride is C7H7ClF2N2 . Its average mass is 192.594 Da and its monoisotopic mass is 192.026581 Da .

Scientific Research Applications

Analytical Methodologies

The development of analytical methodologies utilizing 2,6-Difluoro-benzamidine hydrochloride is a significant area of research. One study detailed the determination of fluorescent trypanocidal diamidines, related compounds to this compound, in biological samples using quantitative thin-layer chromatography. This method showcased the application in pharmacokinetic studies, highlighting the compound's utility in analytical chemistry for drug tracking and metabolism studies (Gluth, Kaliwoda, & Dann, 1986).

Diagnostic Applications

Research into diagnostic applications of benzamidine derivatives, which include this compound, has shown promise. A study on the scintigraphic detection of melanoma metastases using a radiolabeled benzamide demonstrated the potential of such compounds in medical imaging. The specific binding to melanoma cells offers a pathway for targeted imaging, aiding in the detection and treatment of cancerous cells (Maffioli et al., 1994).

Antimicrobial Research

The synthesis of Schiff bases derived from pyridine-2,6-carboxamide, a structure related to this compound, has been explored for their potential antimicrobial properties. These compounds were found to exhibit significant bactericidal and fungicidal activities, comparable to established antibiotics. Such research underscores the potential of this compound derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Environmental and Pharmaceutical Analysis

Further application is seen in environmental and pharmaceutical analysis. A capillary electrophoresis method was developed for the assay of ximelagatran, employing benzamidine hydrochloride as an internal standard. This method's validation and robustness signify the role of benzamidine derivatives in analytical methodologies, providing a reliable means for drug substance and tablet analysis (Owens et al., 2002).

Safety and Hazards

The safety data sheet for benzamidine hydrochloride hydrate, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and get medical attention if symptoms occur .

Mechanism of Action

Target of Action

Benzamidine, a related compound, has been shown to interact with several proteins such asKallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling.

Mode of Action

Benzamidine binds to its target proteins and modulates their activity . The presence of the difluoro group in 2,6-Difluoro-benzamidine hydrochloride may influence the binding affinity and selectivity of the compound for its targets.

Biochemical Pathways

Given its potential targets, it may influence pathways related to inflammation, blood clotting, and cellular signaling . The downstream effects of these pathway modulations would depend on the specific context of the biological system.

Result of Action

Based on the known targets of benzamidine, it could potentially modulate inflammation, blood clotting, and cellular signaling .

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-benzamidine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of serine proteases. Serine proteases are enzymes that cleave peptide bonds in proteins, and they are involved in numerous physiological processes, including digestion, immune response, and blood coagulation. The compound interacts with the active site of serine proteases, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition is primarily due to the strong binding affinity of this compound to the serine residue in the active site of the enzyme .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cellular studies, this compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to alterations in signaling pathways that rely on protease activity, such as the activation of certain receptors or the degradation of signaling molecules . Additionally, the compound can affect gene expression by preventing the proteolytic activation of transcription factors, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of serine proteases, forming a reversible complex that inhibits enzyme activity. This binding is facilitated by the presence of the fluorine atoms, which enhance the compound’s affinity for the serine residue in the enzyme’s active site . Furthermore, this compound can modulate enzyme activity by inducing conformational changes in the enzyme structure, leading to a decrease in catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to a gradual decrease in its inhibitory activity . Long-term studies have shown that the compound can maintain its inhibitory effects on serine proteases for extended periods, although the degree of inhibition may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including disruption of normal protease activity and potential off-target interactions with other biomolecules . Threshold effects have been observed, where a certain dosage is required to achieve effective inhibition, but exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include phase I and phase II reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, which can modify its structure and influence its activity . Phase II reactions involve conjugation with molecules such as glucuronic acid or glutathione, which can enhance the compound’s solubility and facilitate its excretion from the body . Enzymes such as cytochrome P450 play a crucial role in these metabolic pathways, affecting the compound’s pharmacokinetics and overall bioactivity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution . The localization of this compound within specific tissues can also affect its inhibitory activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the presence of specific amino acid sequences or chemical groups on the compound can facilitate its transport to the nucleus, mitochondria, or other organelles . This localization can enhance the compound’s ability to interact with target enzymes and exert its inhibitory effects .

properties

IUPAC Name

2,6-difluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPYBFCNRRWUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673683
Record name 2,6-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304867-43-4
Record name 2,6-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorobenzamidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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